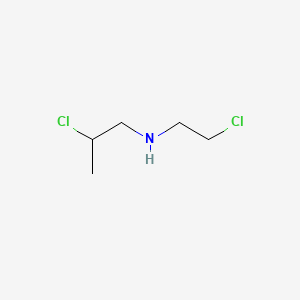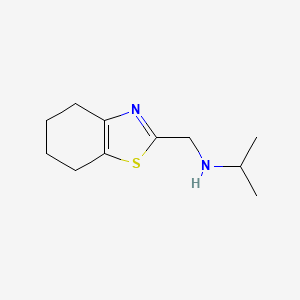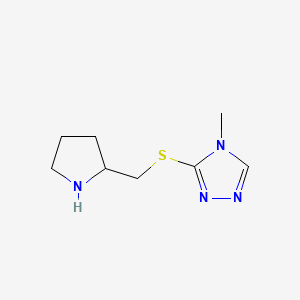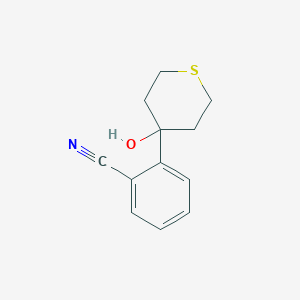
(2-Chloroethyl)(2-chloropropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(2-chloropropyl)amine is an organic compound with the molecular formula C5H12Cl2N. It is a derivative of ethylamine and propylamine, where both the ethyl and propyl groups are substituted with chlorine atoms. This compound is typically encountered as its hydrochloride salt, which is a white crystalline powder with a melting point of 207-209°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(2-chloropropyl)amine can be achieved through the reaction of ethanolamine with organic acids and hydrogen chloride. This process involves a substitution reaction where the hydroxyl group of ethanolamine is replaced by a chlorine atom . Another method involves the use of diethanolamine and thionyl chloride, which simplifies the reaction but increases the cost due to the high price of thionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of ethanolamine using hydrogen chloride. This method is preferred due to the availability of raw materials and the high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(2-chloropropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine would yield a secondary amine, while oxidation could produce a corresponding aldehyde or ketone .
Scientific Research Applications
(2-Chloroethyl)(2-chloropropyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(2-chloropropyl)amine involves its ability to alkylate nucleophilic sites in biological molecules. This alkylation can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and cell division . The compound primarily targets the N7 nitrogen atom of guanine in DNA .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)amine: Another nitrogen mustard, used in similar applications as chlormethine.
Uniqueness
(2-Chloroethyl)(2-chloropropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitrogen mustards .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N/c1-5(7)4-8-3-2-6/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJCPBULFZDLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)


![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)

![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
